8-Azidoadenosine 5'-monophosphate is a photoreactive analog of adenosine 5'-monophosphate, characterized by the presence of an azido group at the 8-position of the adenine ring. This compound serves as a useful tool in biochemical research, particularly in studies involving cyclic adenosine monophosphate signaling pathways and protein interactions. The azido group allows for selective labeling and cross-linking with proteins, facilitating the investigation of molecular mechanisms within cells.
8-Azidoadenosine 5'-monophosphate is classified as a nucleotide analog. It is synthesized from adenosine 5'-monophosphate through various chemical reactions that introduce the azido group. This compound is primarily utilized in molecular biology and biochemistry for its ability to interact with cyclic adenosine monophosphate-binding proteins and other cellular components.
The synthesis of 8-azidoadenosine 5'-monophosphate typically involves the following steps:
For example, one method involves treating adenosine 5'-monophosphate with a suitable azidating agent under controlled conditions to ensure selective substitution at the 8-position without affecting other functional groups .
The molecular formula for 8-azidoadenosine 5'-monophosphate is C10H12N5O6P. Its structure features:
The presence of the azido group provides unique photochemical properties, enabling it to participate in photoaffinity labeling experiments .
8-Azidoadenosine 5'-monophosphate can undergo several chemical reactions:
The mechanism of action of 8-azidoadenosine 5'-monophosphate primarily involves its role as a photoaffinity label:
These properties make 8-azidoadenosine 5'-monophosphate a versatile tool in biochemical research .
8-Azidoadenosine 5'-monophosphate has several applications in scientific research:
The strategic placement of an azido group (-N₃) at the C8 position of the adenine ring in adenosine 5'-monophosphate (AMP) constitutes the core design principle behind 8-azidoadenosine 5'-monophosphate (8-azido-AMP). This modification preserves the fundamental phosphate-ribose-adenine architecture essential for molecular recognition by enzymes and receptors, while introducing unique photochemical and bioconjugation capabilities. The C8 position is sterically accessible and electronically favorable, allowing azido incorporation without complete loss of binding affinity to AMP-interacting proteins. Crucially, this substitution forces the nucleobase into a syn conformation (contrasting with the natural anti conformation), which can be exploited to study conformation-specific binding events in nucleotide-dependent enzymes [9]. The azido group remains chemically inert in ambient light but forms a highly reactive nitrene radical upon UV irradiation (~254–300 nm), enabling covalent crosslinking with proximal biomolecules. This molecular design balances biological recognizability (retaining critical hydrogen-bonding faces) with photoreactive functionality, making 8-azido-AMP a versatile probe for allosteric sites, nucleotide-binding pockets, and catalytic centers [1] [9].
Table 1: Characterization Techniques for 8-Azido-AMP Validation
Technique | Key Parameters | Functional Insights |
---|---|---|
UV-Vis Spectroscopy | λₘₐₓ = 281 nm (ε = 13.3 L mmol⁻¹ cm⁻¹) | Confirms electronic structure modifications |
Thin Layer Chromatography | Rf = 0.16 (1M ammonium acetate/95% ethanol) | Verifies purity and distinguishes from precursors |
Fluorescence Spectroscopy | Non-emissive (pre-photolysis) | Baseline for monitoring photoreaction products |
IR Spectroscopy | Characteristic N₃ stretch at ~2100 cm⁻¹ | Direct confirmation of azido group presence |
Proton NMR Spectroscopy | H2 signal downfield shift | Reveals electronic perturbation from C8 azido |
Enzymatic strategies enable efficient synthesis and site-specific incorporation of 8-azido-AMP into complex biomolecules, circumventing challenges in chemical synthesis. Poly(A) polymerase (PAP) catalyzes the 3'-end labeling of RNA using 8-azido-ATP as a substrate, yielding azide-functionalized RNA for subsequent conjugation or crosslinking studies [8]. This approach exploits the enzyme's ability to accept modified nucleotides while maintaining regioselectivity. For radiolabeled tracer applications, enzymatic conversion of 8-azido-[2-³H]cAMP to 8-azido-[2-³H]AMP is achieved using cAMP phosphodiesterase. The protocol involves:
8-Azido-AMP serves as a pivotal reagent in bioorthogonal "click" chemistry, particularly copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), enabling efficient bioconjugation without cytotoxic catalysts. The azido group reacts with strained cyclooctynes (e.g., dibenzylcyclooctyne (DBCO), monofluorocyclooctyne) in aqueous media at ambient temperature, forming stable triazole adducts. Key applications include:
Table 2: Click Chemistry Kinetics of 8-Azido-Purines with Cyclooctynes
Cyclooctyne Reagent | Reaction Time (aq. 25°C) | Product Yield | Application |
---|---|---|---|
Dibenzylcyclooctyne (DBCO) | < 5 min | Quantitative | Biotinylation, NHS conjugation |
Fused Cyclopropyl Cyclooctyne | 3 h | Quantitative | Fluorescent triazole formation |
Monofluorocyclooctyne | 15 min | >95% | Live-cell imaging probes |
The photochemistry of 8-azido-AMP underpins its utility as a photoaffinity labeling (PAL) reagent for mapping nucleotide-protein interactions. Upon UV irradiation (265–300 nm), the azido group undergoes photolysis to generate a singlet nitrene species, which inserts into C-H, N-H, or O-H bonds of proximal amino acid residues, forming covalent adducts. This enables irreversible capture of transient enzyme-ligand complexes:
Table 3: Photolabeling Efficiency of 8-Azido-AMP in Enzymatic Systems
Enzyme Target | Function of Native AMP | 8-Azido-AMP Incorporation (mol/mol protein) | Biological Consequence |
---|---|---|---|
Glycogen Phosphorylase a | Allosteric activator | 0.03–0.05 (per subunit) | Irreversible activation retention |
Fructose-1,6-Bisphosphatase | Allosteric inhibitor | 1.0 (per subunit) | Complete inactivation |
E. coli Threonine Dehydratase | Allosteric activator | 1.0 (per tetramer) | Inactivation & dimer stabilization |
AMP-Activated Protein Kinase (AMPK) | Allosteric regulator | Selective γ-subunit labeling | Partial activation (25% of AMP) |
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